molecular formula C20H27N3O2 B2777210 N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide CAS No. 887215-74-9

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide

Cat. No. B2777210
M. Wt: 341.455
InChI Key: ODBJYKCEGFOQNN-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide, also known as FPEB, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has gained attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Characterization

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide, as part of a broader class of compounds, has been studied for its synthesis methodologies and structural characteristics. Research has shown the utility of starting materials like ethyl 4,4-dimethoxy-2-(phenylthio)butyrate for the preparation of furan derivatives, emphasizing the synthesis of 3-substituted furans through reactions with alkyl halides (Inomata, Aoyama, & Kotake, 1978). This foundational work underpins the chemical strategies employed in generating complex molecules that include furan as a core component.

Biological Activity

Investigations into the biological activities of related compounds have highlighted significant antimicrobial, antiurease, and antioxidant properties. The study on the synthesis, antibacterial, antiurease, and antioxidant activities of new 1,2,4-Triazole Schiff Base and Amine Derivatives revealed the potential of these compounds in medical and pharmacological applications (Sokmen et al., 2014). These findings suggest avenues for further exploration of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide in similar contexts.

Antimicrobial Applications

A focused study on heterocyclic Schiff bases, including pyrazole derivatives, demonstrated antimicrobial efficacy against a range of pathogens. The synthesis and characterization of chitosan Schiff bases based on heterocyclic moieties such as furan and pyrazole derivatives showed promising results against gram-negative and gram-positive bacteria, as well as fungi, indicating the potential of these compounds for antimicrobial applications (Hamed et al., 2020).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-2-7-20(24)21-16-18(19-10-6-15-25-19)23-13-11-22(12-14-23)17-8-4-3-5-9-17/h3-6,8-10,15,18H,2,7,11-14,16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBJYKCEGFOQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide

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